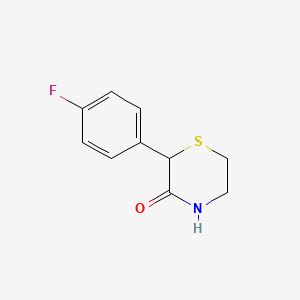

2-(4-Fluorophenyl)thiomorpholin-3-one

Description

2-(4-Fluorophenyl)thiomorpholin-3-one is a heterocyclic compound featuring a six-membered thiomorpholinone core (containing sulfur and oxygen) substituted with a 4-fluorophenyl group. The 4-fluorophenyl moiety contributes electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)thiomorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNOS/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSUYHOXEXEDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)thiomorpholin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with thiomorpholine-3-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)thiomorpholin-3-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)thiomorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-(4-Fluorophenyl)thiomorpholin-3-one exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer, with IC50 values demonstrating effective growth inhibition.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. It has shown activity against several bacterial strains, making it a candidate for further development as an antibiotic.

2. Biological Research

- Mechanism of Action : The compound's mechanism involves interactions with cellular components, potentially disrupting critical processes such as tubulin polymerization, which is essential for cell division in cancer cells.

- Enzyme Inhibition : Studies suggest that 2-(4-Fluorophenyl)thiomorpholin-3-one may act as an inhibitor for specific enzymes involved in disease pathways, contributing to its therapeutic potential.

3. Industrial Applications

- Synthesis of Pharmaceuticals : This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.

Case Studies and Research Findings

1. Breast Cancer Inhibition

A notable study demonstrated that 2-(4-Fluorophenyl)thiomorpholin-3-one effectively inhibited breast cancer cell proliferation through mechanisms involving tubulin polymerization disruption. The compound showed promising results in preclinical trials, indicating potential for further development into a therapeutic agent.

2. Antimicrobial Efficacy

Another research effort evaluated its antimicrobial properties against a range of pathogens, revealing significant inhibition of bacterial growth. This study supports the notion that the compound could be explored further as a novel antibiotic.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Fluorophenyl)thiomorpholin-3-one with key analogues, focusing on structural features, synthesis, crystallography, and physical properties.

Structural Analogues with Morpholinone/Thiomorpholinone Cores

- 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one () Molecular Formula: C10H9FN2O3 vs. C10H10FNO2S (target compound). Key Differences: The nitro group at the 4-position introduces stronger electron-withdrawing effects compared to the fluorine in the target compound. This may reduce solubility in polar solvents but enhance π-π stacking in crystal packing. Crystallography: Reported in Acta Crystallographica Section E (triclinic system), suggesting similarities in packing efficiency with fluorophenyl-containing compounds .

- Example from : A morpholin-4-one derivative with pyrazolo-pyrimidine and chromenone moieties. Synthesis: Uses Suzuki coupling (palladium catalyst), yielding 29% .

Analogues with Thiazole/Thiadiazole Cores

- 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one () Molecular Formula: C17H11FN4O3S2 vs. C10H10FNO2S (target). Crystallography: Triclinic (P1 space group, a = 7.236 Å, b = 9.134 Å, c = 14.464 Å) . The nitrophenyl and thiadiazole groups introduce planar rigidity, contrasting with the thiomorpholinone’s flexible six-membered ring.

Thiazolidinone Derivatives

- 2-(2-Fluorophenyl)-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one () Molecular Formula: C21H16FNO2S vs. C10H10FNO2S (target). Structural Contrast: The phenoxyphenyl substituent adds steric bulk and lipophilicity, which may reduce solubility in aqueous media compared to the target’s compact fluorophenyl group .

Comparative Data Table

Key Findings and Insights

- Crystallographic Trends : Fluorophenyl-containing compounds frequently adopt triclinic systems (e.g., ), suggesting similar packing efficiencies. The target compound may exhibit comparable symmetry if crystallized .

- Synthesis Efficiency : Suzuki coupling () yields lower (29%) compared to high-yield crystallizations in , highlighting methodological trade-offs .

- Thermal Stability : Higher melting points in (252–255°C) correlate with extended conjugation, whereas the target’s simpler structure may result in lower thermal resistance.

Biological Activity

2-(4-Fluorophenyl)thiomorpholin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a fluorophenyl substituent, which contributes to its unique biological activity. The presence of the fluorine atom is known to enhance lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that 2-(4-Fluorophenyl)thiomorpholin-3-one exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has notable effects against various bacterial strains.

- Anticancer Potential : In vitro assays show promising results against several cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(4-Fluorophenyl)thiomorpholin-3-one against a panel of Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties, particularly effective against Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of 2-(4-Fluorophenyl)thiomorpholin-3-one against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (liver cancer) | < 25 |

| MCF-7 (breast cancer) | < 30 |

| PC-3 (prostate cancer) | < 40 |

The compound exhibited significant anti-proliferative activity, suggesting its potential as a chemotherapeutic agent .

The mechanism by which 2-(4-Fluorophenyl)thiomorpholin-3-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and bacterial metabolism. The thiomorpholine structure may facilitate binding to these targets, leading to disruption of cellular functions.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the effectiveness of various thiomorpholine derivatives, including 2-(4-Fluorophenyl)thiomorpholin-3-one, against resistant bacterial strains. Results indicated that modifications in the substituent groups significantly influenced antimicrobial potency.

- Cancer Cell Line Evaluation : In a comparative study involving multiple derivatives, 2-(4-Fluorophenyl)thiomorpholin-3-one showed superior activity against HepG-2 cells compared to other analogs, highlighting the importance of the fluorine substituent in enhancing anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.